molecular formula C9H9F7O2 B12675739 6,6,7,7,8,8,8-Heptafluoro-2-methylocta-3,5-dione CAS No. 40002-62-8

6,6,7,7,8,8,8-Heptafluoro-2-methylocta-3,5-dione

Cat. No.: B12675739
CAS No.: 40002-62-8
M. Wt: 282.15 g/mol
InChI Key: SRYIDYXKUUXFNI-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic name 6,6,7,7,8,8,8-heptafluoro-2-methyloctane-3,5-dione follows IUPAC rules for polyfunctional compounds. The parent chain is an eight-carbon octane backbone, with ketone groups at positions 3 and 5. Fluorine substituents occupy positions 6, 7, and 8, with seven fluorine atoms in total (a trifluoromethyl group at C6 and two geminal difluoromethyl groups at C7 and C8). A methyl branch is located at position 2. Alternative identifiers include the CAS registry number 40002-62-8 and EINECS number 254-744-8 , which are critical for regulatory and commercial tracking. The SMILES string CC(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F succinctly encodes the connectivity of atoms.

Molecular Formula and Weight Analysis

The molecular formula C~9~H~9~F~7~O~2~ reflects the compound’s composition: nine carbons, nine hydrogens, seven fluorines, and two oxygens. The calculated molecular weight is 282.15 g/mol (PubChem) and 282.16 g/mol (ChemicalBook), with minor discrepancies arising from rounding conventions in isotopic abundance calculations.

Property Value Source
Molecular Formula C~9~H~9~F~7~O~2~
Molecular Weight (g/mol) 282.15–282.16
Degree of Unsaturation 3 (2 ketones + 1 chain) Calculated

The degree of unsaturation accounts for two ketone groups and one double bond equivalent from the branched alkane structure.

Stereochemical Configuration and Conformational Isomerism

The compound lacks chiral centers due to symmetrical fluorine substitution at C6–C8 and the planar geometry of the ketone groups. However, conformational flexibility arises from rotation around the C3–C4 and C5–C6 single bonds. The 3D conformer depicted in PubChem shows a staggered arrangement minimizing steric hindrance between the methyl group (C2) and fluorinated termini. Comparative analysis with 3,3,4,4-tetramethyltetrahydrofuran-2,5-dione (a structurally related dione) highlights how bulky substituents influence ring strain and rotational barriers.

Comparative Analysis of 2D/3D Structural Representations

The 2D structure emphasizes connectivity, while 3D models reveal spatial relationships critical for predicting reactivity and physical properties. For example, the 3D structure shows a bent conformation at the fluorinated end, creating a sterically shielded environment around the ketones. The InChIKey SRYIDYXKUUXFNI-UHFFFAOYSA-N uniquely identifies this conformation among isomers.

Representation Type Features Highlighted Tools/Descriptors
2D Atom connectivity, functional groups SMILES, InChI
3D Bond angles, steric effects PubChem 3D Conformer

Spectroscopic Fingerprints (NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR):

  • ^1^H NMR : The methyl group (C2) resonates near δ 1.2 ppm as a triplet due to coupling with adjacent protons. Protons on C4 (adjacent to ketones) appear upfield (δ 2.5–3.0 ppm).
  • ^13^C NMR : Ketone carbonyls (C3 and C5) show peaks near δ 200–210 ppm. Fluorinated carbons (C6–C8) are deshielded (δ 110–120 ppm).

Infrared (IR) Spectroscopy:
Strong absorptions at 1750–1780 cm^-1^ correspond to the stretching vibrations of the ketone carbonyl groups. C-F stretches appear as intense bands between 1150–1250 cm^-1^ .

Mass Spectrometry:
The molecular ion peak [M]^+^ at m/z 282 confirms the molecular weight. Fragmentation patterns include loss of CO (28 Da) from the ketones and cleavage of the fluorinated chain, yielding peaks at m/z 253 and 127 .

Technique Key Signals Interpretation
^1^H NMR δ 1.2 (triplet), δ 2.5–3.0 (multiplet) Methyl and CH~2~ groups
IR 1750–1780 cm^-1^ Ketone C=O stretches
Mass Spectrometry m/z 282, 253, 127 Molecular ion and fragments

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

40002-62-8

Molecular Formula

C9H9F7O2

Molecular Weight

282.15 g/mol

IUPAC Name

6,6,7,7,8,8,8-heptafluoro-2-methyloctane-3,5-dione

InChI

InChI=1S/C9H9F7O2/c1-4(2)5(17)3-6(18)7(10,11)8(12,13)9(14,15)16/h4H,3H2,1-2H3

InChI Key

SRYIDYXKUUXFNI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Synthesis via Claisen Condensation

  • A common approach involves the condensation of a fluorinated acyl chloride (e.g., heptafluorobutyryl chloride) with a methyl-substituted ketone or ester under basic conditions.
  • The base (e.g., sodium ethoxide or potassium tert-butoxide) deprotonates the methyl ketone, enabling nucleophilic attack on the acyl chloride.
  • The reaction is typically conducted in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether under inert atmosphere to prevent hydrolysis.
  • The product is isolated by aqueous workup and purified by distillation or recrystallization.

Alternative Methods: Use of Fluorinated β-Keto Esters

  • Fluorinated β-keto esters can be synthesized first, followed by selective alkylation at the 2-position with methyl halides.
  • Hydrolysis and decarboxylation steps yield the target β-diketone.
  • This method allows for better control of substitution patterns and purity.

Industrial Scale Preparation

  • Industrial suppliers report the compound as a colorless transparent liquid with purity ≥97%, indicating scalable synthesis with efficient purification.
  • Typical industrial synthesis involves multi-step fluorination and diketone formation, optimized for yield and safety.
  • The boiling point is around 200 °C at atmospheric pressure, facilitating distillation-based purification.

Data Table: Summary of Preparation Parameters

Parameter Typical Conditions/Values Notes
Starting materials Heptafluorobutyryl chloride, methyl ketone ester Fluorinated acyl derivatives essential
Base Sodium ethoxide, potassium tert-butoxide Strong base for enolate formation
Solvent Anhydrous THF, diethyl ether Inert, aprotic solvents preferred
Temperature 0 to 25 °C (initial), reflux for completion Controlled to avoid side reactions
Reaction time Several hours (4-12 h) Monitored by TLC or GC-MS
Purification Distillation, recrystallization To achieve ≥97% purity
Yield Moderate to high (50-85%) Dependent on reaction optimization

Research Findings and Notes

  • The fluorinated β-diketone exhibits strong complexation ability with lanthanide ions, making purity and structural integrity critical.
  • The electron-withdrawing fluorine atoms stabilize the enolate intermediate, facilitating the Claisen condensation.
  • Side reactions such as hydrolysis of acyl chlorides or over-alkylation are minimized by strict moisture control and stoichiometric balance.
  • Analytical techniques such as NMR, IR, and mass spectrometry confirm the structure and purity of the product.
  • Industrial data indicate the compound is handled as a flammable liquid with specific hazard classifications, necessitating appropriate safety measures during synthesis.

Comparative Notes on Related Compounds

Compound CAS Number Molecular Weight Preparation Notes
6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-3,5-octanedione 17587-22-3 296.18 Similar synthetic route; methyl groups at 2-position; industrially produced with high purity
This compound 40002-62-8 282.15 Less methyl substitution; synthesis inferred from related compounds

Chemical Reactions Analysis

Types of Reactions

6,6,7,7,8,8,8-Heptafluoro-2-methylocta-3,5-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include fluorinated carboxylic acids, alcohols, and substituted diketones, depending on the reaction conditions and reagents used .

Scientific Research Applications

Materials Science

Fluorinated Polymers
The incorporation of fluorinated compounds like 6,6,7,7,8,8,8-Heptafluoro-2-methylocta-3,5-dione into polymer matrices has been explored to enhance material properties such as chemical resistance and thermal stability. Fluorinated polymers are known for their hydrophobicity and resistance to solvents and chemicals . This compound could serve as a building block for developing advanced materials with tailored properties for applications in coatings and membranes.

Environmental Studies

Environmental Impact Assessments
Fluorinated compounds are often scrutinized for their environmental impact due to their persistence and bioaccumulation potential. The study of this compound includes assessments of its degradation pathways and ecological effects. Understanding its behavior in the environment is crucial for evaluating the risks associated with its use in industrial applications .

Summary Table of Applications

Application AreaDescriptionKey Findings
Medicinal Chemistry Antimicrobial and anticancer activitiesSignificant activity against Mycobacterium smegmatis; potential anticancer properties indicated
Materials Science Development of fluorinated polymersEnhanced chemical resistance and thermal stability
Environmental Studies Assessment of degradation pathways and ecological impactsOngoing research required to evaluate environmental risks

Mechanism of Action

The mechanism of action of 6,6,7,7,8,8,8-Heptafluoro-2-methylocta-3,5-dione involves its ability to form stable complexes with metal ions. The fluorine atoms enhance the electron-withdrawing capability of the compound, facilitating the formation of strong chelates. These chelates can interact with various molecular targets and pathways, influencing biochemical processes .

Comparison with Similar Compounds

2,2,6,6-Tetramethyl-3,5-heptanedione (TMHD or Hdpm)

1,1,1,2,2-Pentafluoro-6,6-dimethylheptane-3,5-dione (PDHD)

1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione (TDHD)

Table 1: Key Properties of 6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-3,5-octanedione and Analogues

Compound Molecular Formula Substituents Fluorine Atoms Boiling Point (°C) Key Applications
6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-3,5-octanedione C₁₀H₁₁F₇O₂ 2,2-dimethyl, heptafluoro 7 200 Lanthanide complexes, luminescent probes , volatile precursors
TMHD (Hdpm) C₁₁H₂₀O₂ 2,2,6,6-tetramethyl 0 238–240 Non-fluorinated alternative for stable metal chelation
PDHD C₉H₁₃F₅O₂ 6,6-dimethyl, pentafluoro 5 Not reported Intermediate fluorinated ligand
TDHD C₇H₉F₃O₂ 5,5-dimethyl, trifluoro 3 Not reported Coordination chemistry with transition metals

Functional Differences

Volatility and Stability

  • The heptafluorinated structure of 6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-3,5-octanedione significantly enhances volatility compared to non-fluorinated TMHD, making it ideal for gas-phase applications like atomic layer deposition (ALD) .
  • Fluorination increases Lewis acidity , stabilizing metal complexes. For example, [Eu(6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-3,5-octanedionate)₄]⁻ exhibits higher thermal stability (up to 75°C) than TMHD analogues .

Steric and Electronic Effects

  • The 2,2-dimethyl groups introduce steric hindrance, favoring specific coordination geometries. In [Dy₂(6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-3,5-octanedionate)₆] complexes, the ligand enforces shorter Er–O bond distances (1.23–1.25 Å) compared to bulkier ligands .
  • TMHD’s tetramethyl groups provide greater steric bulk but lack electron-withdrawing fluorine atoms, resulting in weaker metal-ligand bonds .

Solubility and Reactivity

  • Fluorinated derivatives like 6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-3,5-octanedione show improved solubility in organic solvents (e.g., hexane, dichloromethane) due to hydrophobic fluorine atoms .
  • TMHD is more soluble in polar solvents, limiting its use in non-aqueous systems .

Luminescence and Magnetism

  • Thermometric Sensors : The complex [C₂mim][Tb(6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-3,5-octanedionate)₄] demonstrates temperature-dependent luminescence, with intensity ratios of Tb³⁺/Eu³⁺ transitions serving as a linear thermometric probe (35–45°C) .
  • Magnetic Properties : Dy³⁺ complexes with this ligand exhibit slow magnetic relaxation, a hallmark of single-molecule magnets (SMMs) .

Biological Activity

6,6,7,7,8,8,8-Heptafluoro-2-methylocta-3,5-dione (CAS No. 40002-62-8) is a fluorinated beta-diketone known for its unique chemical properties and biological applications. This compound has gained attention due to its ability to form stable complexes with metal ions and its potential use in various scientific fields including chemistry, biology, and medicine.

The molecular formula of this compound is C9H9F7O2 with a molecular weight of 282.15 g/mol. The compound features multiple fluorine atoms that enhance its stability and reactivity.

PropertyValue
CAS Number40002-62-8
Molecular FormulaC9H9F7O2
Molecular Weight282.15 g/mol
Boiling Point186.5 ± 35.0 °C (Predicted)
Density1.343 ± 0.06 g/cm³ (Predicted)
pKa6.55 ± 0.46 (Predicted)

The biological activity of this compound primarily stems from its ability to act as a chelating agent . The fluorine atoms enhance the electron-withdrawing capability of the compound, facilitating the formation of strong chelates with metal ions. These chelates can interact with various biochemical pathways and molecular targets, influencing cellular processes.

Biological Applications

  • Metal Chelation : The compound is utilized in the extraction and stabilization of metal ions in biological systems.
  • Co-induction of Interferon : Research indicates that it can act as a co-inducer in the production of human gamma interferon (HuIFN), which is crucial for immune response modulation .
  • Drug Development : Due to its stability and reactivity, it shows potential as a candidate for drug delivery systems.

Study on Calcium Transport

A study published in Chemistry and Physics of Lipids demonstrated that a related beta-diketone facilitated calcium translocation across model membranes. This suggests that compounds like this compound may play a role in ion transport mechanisms within biological systems .

Interferon Production

In a method for producing HuIFN detailed in Journal of Immunological Methods, it was shown that the presence of this diketone significantly enhanced the yield of interferon production when used alongside other agents.

Comparison with Similar Compounds

Compared to other fluorinated beta-diketones like hexafluoroacetylacetone and trifluoroacetylacetone, this compound exhibits superior stability due to its higher fluorine content.

CompoundStabilityApplications
HexafluoroacetylacetoneModerateMetal extraction
TrifluoroacetylacetoneLowOrganic synthesis
This compound High Drug delivery; Interferon production

Q & A

Basic Research Questions

Q. What are the primary applications of 6,6,7,7,8,8,8-heptafluoro-2-methylocta-3,5-dione in experimental chemistry?

  • Answer : This fluorinated β-diketone is widely used as a chelating agent in supercritical carbon dioxide (scCO₂) extraction for trace metal analysis. For example, it efficiently binds gallium in urine samples, enabling detection via graphite furnace atomic absorption spectrometry (detection limit: ~0.1 ppb) . It also serves as a co-inducer in recombinant protein production, such as human γ-interferon, due to its ability to stabilize metal ions in biological systems .

Q. How can researchers optimize the synthesis and purification of this compound for lanthanide complexation?

  • Answer : The compound’s fluorinated structure enhances volatility and thermal stability, making it suitable for forming lanthanide complexes (e.g., Eu³⁺, Pr³⁺). Synthesis involves condensation of fluorinated acetyl precursors under anhydrous conditions. Purification requires fractional distillation (boiling point ~172–200°C at 760 mmHg) and recrystallization in non-polar solvents to remove unreacted fluorinated byproducts .

Q. What spectroscopic methods are critical for characterizing its metal complexes?

  • Answer :

  • NMR spectroscopy : Lanthanide complexes (e.g., Eu³⁺, Yb³⁺) act as shift reagents, inducing paramagnetic shifts in substrates with oxygen/nitrogen donor atoms. For example, Pr³⁺ complexes cause upfield shifts of ~0.5–1.5 ppm in ¹H NMR .
  • Photoluminescence : Eu³⁺ complexes exhibit strong D₅₀ → Fⱼ emission bands (λ = 610–620 nm), useful for probing solvent interactions .

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